![molecular formula C22H42N4O B024649 4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine CAS No. 102207-78-3](/img/structure/B24649.png)
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nonyloxy-1H-indol-3-il)-etilamina es un compuesto orgánico sintético que pertenece a la clase de derivados del indol. Se caracteriza por la presencia de un grupo noniloxi unido al anillo indol en la posición 5 y un grupo etilamina en la posición 3.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(5-Nonyloxy-1H-indol-3-il)-etilamina normalmente implica los siguientes pasos:
Formación del Núcleo del Indol: El núcleo del indol se puede sintetizar mediante la síntesis del indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del Grupo Nonyloxy: El grupo noniloxi se puede introducir mediante una reacción de eterificación. Esto implica la reacción del derivado del indol con bromuro de nonilo en presencia de una base como el carbonato de potasio.
Unión del Grupo Etilamina: El grupo etilamina se puede introducir mediante una reacción de aminación reductora. Esto implica la reacción del derivado del indol con un aldehído o cetona seguida de reducción con un agente reductor como el borohidruro de sodio.
Métodos de Producción Industrial
La producción industrial de 2-(5-Nonyloxy-1H-indol-3-il)-etilamina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(5-Nonyloxy-1H-indol-3-il)-etilamina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo noniloxi puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros, tioles y aminas se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados como quinonas.
Reducción: Derivados reducidos como aminas primarias o alcoholes.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el grupo noniloxi.
Aplicaciones Científicas De Investigación
2-(5-Nonyloxy-1H-indol-3-il)-etilamina tiene varias aplicaciones de investigación científica, que incluyen:
Neurofarmacología: El compuesto se estudia por su potencial como agonista selectivo para los receptores de serotonina, particularmente el receptor 5-hidroxitriptamina 1D.
Química Medicinal: Se explora por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos y como compuesto principal para el desarrollo de fármacos.
Estudios Biológicos: El compuesto se utiliza en estudios que investigan la modulación de las funciones neuronales y gliales.
Aplicaciones Industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Nonyloxy-1H-indol-3-il)-etilamina implica su interacción con objetivos moleculares específicos, como los receptores de serotonina. Como agonista selectivo para el receptor 5-hidroxitriptamina 1D, el compuesto se une al receptor y lo activa, lo que lleva a vías de señalización descendentes que modulan la actividad neuronal y la liberación de neurotransmisores . Esta interacción puede influir en varios procesos fisiológicos, incluida la regulación del estado de ánimo, la percepción del dolor y la función cognitiva.
Comparación Con Compuestos Similares
Compuestos Similares
5-Nonyloxytriptamina: Similar en estructura pero carece del grupo etilamina.
N-{2-[5-(Nonyloxy)-1H-indol-3-il]etil}-1-butanamina: Estructura similar con un grupo butanamina en lugar de un grupo etilamina.
Indirubina: Un derivado del indol con diferentes sustituyentes y actividades biológicas.
Unicidad
2-(5-Nonyloxy-1H-indol-3-il)-etilamina es única debido a su patrón de sustitución específico, que imparte propiedades farmacológicas distintas. Su agonismo selectivo para el receptor 5-hidroxitriptamina 1D lo distingue de otros derivados del indol, lo que lo convierte en un compuesto valioso para la investigación neurofarmacológica y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
102207-78-3 |
|---|---|
Fórmula molecular |
C22H42N4O |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25) |
Clave InChI |
AXJIPCUJIFBEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Key on ui other cas no. |
102207-78-3 |
Sinónimos |
2-Amino-4-di-octylaminoethoxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

![3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride](/img/structure/B24568.png)

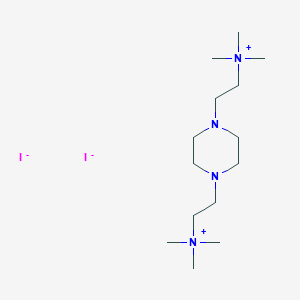
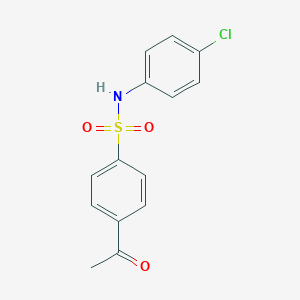

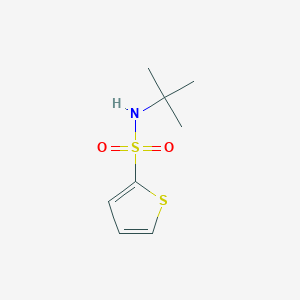
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
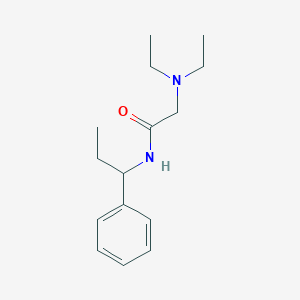

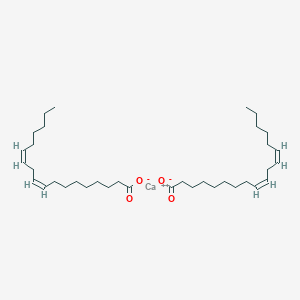
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

